N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide
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Overview
Description
N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide is a chemical compound that belongs to the class of carbacylamidophosphates. These compounds are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a trichloroacetamide group and a bis(diethylamino)carbonyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide typically involves the reaction of trichloroacetyl chloride with bis(diethylamino)carbamic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to prevent the decomposition of the reactants and the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroacetamide group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form trichloroacetic acid and bis(diethylamino)carbamic acid.
Scientific Research Applications
N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide can be compared with other similar compounds such as:
N-(bis(dimethylamino)carbonyl)-2,2,2-trichloroacetamide: This compound has a similar structure but with dimethylamino groups instead of diethylamino groups. It may exhibit different chemical and biological properties due to the difference in the alkyl groups.
N-(bis(diethylamino)carbonyl)-2,2,2-dichloroacetamide: This compound has two chlorine atoms instead of three, which can affect its reactivity and stability.
N-(bis(diethylamino)carbonyl)-2,2,2-trifluoroacetamide: The presence of fluorine atoms instead of chlorine atoms can significantly alter the compound’s properties, making it more resistant to hydrolysis and oxidation.
Properties
Molecular Formula |
C10H21Cl3N3O2P |
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Molecular Weight |
352.6 g/mol |
IUPAC Name |
N-[bis(diethylamino)phosphoryl]-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C10H21Cl3N3O2P/c1-5-15(6-2)19(18,16(7-3)8-4)14-9(17)10(11,12)13/h5-8H2,1-4H3,(H,14,17,18) |
InChI Key |
PXAHZNUQUKGVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(NC(=O)C(Cl)(Cl)Cl)N(CC)CC |
Origin of Product |
United States |
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